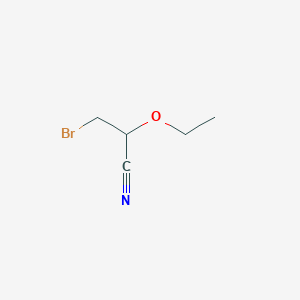

3-Bromo-2-ethoxypropanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-2-8-5(3-6)4-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMPBZCECWGKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518109 | |

| Record name | 3-Bromo-2-ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87271-69-0 | |

| Record name | 3-Bromo-2-ethoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87271-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Ethoxypropanenitrile

Precursor-Based Synthesis Routes

Precursor-based methods are the most direct routes to 3-Bromo-2-ethoxypropanenitrile, typically involving the introduction of a bromine atom onto a pre-existing ethoxypropanenitrile scaffold or the substitution of a leaving group on a related propyl derivative.

The direct bromination of 2-ethoxypropanenitrile is a primary method for synthesizing the target compound. smolecule.com This process involves an electrophilic or radical substitution at the C-3 position. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity. Common brominating agents include N-Bromosuccinimide (NBS), which is often preferred over the more volatile and toxic elemental bromine (Br₂). liberty.edu Radical brominations typically require an initiator, such as azobisisobutyronitrile (AIBN) or UV light, and are often carried out in non-polar solvents like carbon tetrachloride. liberty.edu

Yield optimization is a key consideration in industrial production. smolecule.com Factors influencing the yield include the molar ratio of the reactants, reaction temperature, and duration. Careful control of these parameters is necessary to minimize the formation of by-products, such as di-brominated compounds or isomers.

Table 1: Illustrative Reaction Conditions for Bromination of 2-ethoxypropanenitrile

| Parameter | Condition 1 | Condition 2 | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Tetrabutylammonium (B224687) tribromide (TBATB) | NBS is a common and selective agent for allylic and benzylic bromination; TBATB is considered a safer, "greener" alternative. liberty.educhem-soc.si |

| Initiator/Catalyst | AIBN / UV Light | None required | AIBN or light initiates a radical chain reaction; TBATB can sometimes be used under thermal or microwave conditions without an external initiator. chem-soc.si |

| Solvent | Carbon Tetrachloride (CCl₄) | Dichloromethane (CH₂Cl₂) | CCl₄ is a traditional solvent for radical reactions; CH₂Cl₂ is a common polar aprotic solvent for various brominations. liberty.eduorganic-chemistry.org |

| Temperature | Reflux (approx. 77°C) | Room Temperature to 40°C | Higher temperatures are often needed to initiate the reaction and ensure completion, but lower temperatures can improve selectivity. |

An alternative route involves starting with a halogenated propanol (B110389) derivative and introducing the nitrile group via nucleophilic substitution. smolecule.com For example, a precursor such as 1,2-dibromo-1-ethoxyethane (B1607201) could potentially be used. guidechem.com The core of this approach is the reaction with a cyanide salt, such as potassium cyanide (KCN), where the cyanide ion (CN⁻) acts as the nucleophile, displacing a halide ion from the substrate. savemyexams.com

The mechanism of this substitution reaction can be either bimolecular (Sₙ2) or unimolecular (Sₙ1), depending on the structure of the substrate. libretexts.orgchemguide.co.uk

Sₙ2 Mechanism: This mechanism involves a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. It is favored for primary and, to a lesser extent, secondary halogenoalkanes. The reaction leads to an inversion of stereochemistry. libretexts.orgchemguide.co.uk

Sₙ1 Mechanism: This is a two-step process where the leaving group first departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. This pathway is typical for tertiary halogenoalkanes due to the stability of the tertiary carbocation. chemguide.co.ukpearson.com

Table 2: Comparison of Sₙ1 and Sₙ2 Mechanisms in Nitrile Synthesis

| Feature | Sₙ2 (Bimolecular Substitution) | Sₙ1 (Unimolecular Substitution) |

| Substrate Preference | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Kinetics | Second-order rate (depends on [Substrate] and [Nucleophile]) | First-order rate (depends only on [Substrate]) |

| Mechanism | Single concerted step | Two steps with a carbocation intermediate |

| Stereochemistry | Inversion of configuration | Racemization |

Alternative and Novel Synthetic Approaches

Research into the synthesis of this compound and related compounds has also focused on developing novel methods that offer improved efficiency, selectivity, or sustainability.

Catalysts are employed to lower the activation energy of reactions, often leading to milder reaction conditions, shorter reaction times, and higher yields. citrefine.com In the context of synthesizing halogenated nitriles, several types of catalyst systems are relevant:

Phase-Transfer Catalysts (PTC): These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium bromide, are highly effective in reactions where the reactants are in different, immiscible phases (e.g., an aqueous solution of a cyanide salt and an organic solution of the bromo-precursor). google.comajgreenchem.com The PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. ajgreenchem.com

Palladium Catalysts: Palladium-based catalysts are extensively used in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. While direct application to this specific synthesis is not widely documented, related C-N cross-coupling reactions on halo-pyridines have been achieved using specialized palladium precatalysts, suggesting potential applicability. nih.govacs.org

Organocatalysts: Simple organic molecules, such as thioureas, can catalyze reactions like stereospecific dibrominations of alkenes. organic-chemistry.org Such catalysts offer a metal-free alternative for certain transformations.

Achieving chemo- and regioselectivity is crucial in organic synthesis to ensure that the desired functional group is introduced at the correct position without affecting other parts of the molecule. beilstein-journals.org In the synthesis of this compound, the goal is to selectively brominate the C-3 position. This can be influenced by several factors:

Choice of Reagent: Different brominating agents exhibit different selectivities. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used for the direct, catalyst-free dibromination of alkenes with high diastereoselectivity. organic-chemistry.org The electronic nature and steric bulk of the reagent can direct the bromination to a specific site. mdpi.com

Catalyst Control: The use of specific catalysts can direct the reaction to a particular position. For example, palladium catalysts with specific ligands can control the site of functionalization in complex molecules. acs.org

Reaction Conditions: Varying the solvent, temperature, and reaction time can also influence the regiochemical outcome of a bromination reaction. wku.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and minimize energy consumption. nih.govrsc.org These principles can be applied to the synthesis of this compound in several ways:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. citrefine.com Catalytic approaches are inherently "greener" as they reduce the need for stoichiometric reagents. nih.gov

Use of Safer Chemicals and Solvents: Replacing hazardous reagents like elemental bromine with safer alternatives like NBS or solid reagents such as tetrabutylammonium tribromide (TBATB) is a key green strategy. liberty.educhem-soc.si Additionally, avoiding toxic chlorinated solvents in favor of water, ethanol, or even solvent-free conditions improves the environmental profile of the synthesis. chem-soc.siorganic-chemistry.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Reagents | Replacing hazardous Br₂ | Use of N-Bromosuccinimide (NBS) or Tetrabutylammonium tribromide (TBATB). liberty.educhem-soc.si |

| Safer Solvents | Avoiding chlorinated solvents (e.g., CCl₄) | Using ionic liquids, water, or performing reactions under solvent-free conditions. chem-soc.siorganic-chemistry.org |

| Energy Efficiency | Reducing reaction time and energy input | Microwave-assisted synthesis or sonication instead of conventional reflux. chem-soc.siajgreenchem.com |

| Catalysis | Improving efficiency and reducing waste | Employing phase-transfer catalysts or organocatalysts to enable reactions under milder conditions. citrefine.comgoogle.com |

Solvent Selection and Minimization Strategies

The choice of solvent is paramount in the synthesis of halogenated organic compounds as it can significantly influence reaction rate, yield, selectivity, and safety. For the bromination of nitriles and related substrates, a range of solvents can be considered, each with distinct properties.

Research into analogous bromination reactions highlights several solvent classes. Halogenated solvents like methylene (B1212753) chloride have been traditionally used for their inertness and ability to dissolve a wide range of organic compounds. orgsyn.org However, due to environmental and health concerns, their use is increasingly scrutinized. Polar aprotic solvents such as acetonitrile (B52724) are effective for photo-bromination reactions using N-Bromosuccinimide (NBS), offering good control under photochemical conditions. publish.csiro.aunih.gov Other polar solvents, including N,N-dimethylformamide (DMF) and various alcohols, have also been employed in the bromination of heterocyclic nitriles. google.com

Table 1: Solvent Considerations for Bromination Reactions

| Solvent Class | Examples | Typical Application/Consideration | Minimization Strategy |

|---|---|---|---|

| Halogenated | Methylene Chloride, Chlorobenzene | General purpose, good solubility for reactants. | Replacement with greener alternatives. |

| Polar Aprotic | Acetonitrile, DMF | Effective for reactions involving polar intermediates or reagents like NBS. | Use in continuous flow systems to reduce volume. |

| Alcohols | Methanol, Ethanol | Used as polar protic solvents, can participate in reactions. | Careful selection to avoid side-product formation. |

| Mixed Solvents | Heptane/t-Butyl Alcohol | Can improve yield and selectivity by tuning solvent polarity. | Optimization of solvent ratios. |

| Two-Phase Systems | Water/Organic (e.g., MEK) | Facilitates easy separation of product and reuse of catalyst/base. | Eco-friendly option for large-scale synthesis. beilstein-journals.org |

Atom Economy and Reaction Efficiency in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. savemyexams.com A high atom economy indicates that fewer atoms are wasted in the formation of by-products. docbrown.info

The most plausible synthetic route to this compound is the α-bromination of 2-ethoxypropanenitrile using a brominating agent such as N-Bromosuccinimide (NBS). The balanced chemical equation for this reaction is:

C₅H₉NO (2-ethoxypropanenitrile) + C₄H₄BrNO₂ (NBS) → C₅H₈BrNO (this compound) + C₄H₅NO₂ (Succinimide)

The atom economy for this pathway can be calculated using the molecular weights of the reactants and the desired product. omnicalculator.com

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 2-Ethoxypropanenitrile | C₅H₉NO | 99.13 | Reactant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant |

| This compound | C₅H₈BrNO | 178.03 | Desired Product |

| Succinimide (B58015) | C₄H₅NO₂ | 99.09 | By-product |

| Calculation | |||

| Total Mass of Reactants | 99.13 + 177.98 = 277.11 |

| Percent Atom Economy | | (178.03 / 277.11) * 100% | = 64.25% |

Scale-Up Considerations and Process Chemistry for this compound

Translating a laboratory-scale synthesis to industrial production introduces significant challenges related to safety, cost, and process control. The scale-up of bromination reactions, particularly those using reactive agents like NBS, requires careful engineering and safety analysis.

A primary concern is thermal management. Bromination reactions are often exothermic, and on a large scale, the heat generated can lead to a rapid temperature increase (thermal runaway) if not properly controlled. acs.org This can trigger hazardous side reactions, such as those observed between NBS and solvents like 2-methyltetrahydrofuran. acs.orgacs.org Process safety studies using reaction calorimeters are essential to determine the heat of reaction and define safe operating limits. acs.org Implementing a semi-batch process, where the brominating agent is added portion-wise or via a controlled feed, is a common strategy to manage heat evolution. acs.org

Modern approaches to chemical manufacturing increasingly favor continuous flow chemistry over traditional batch processing for scaling up reactions. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. akjournals.com This enhanced control not only improves safety but can also lead to higher yields and purity. For photochemical brominations, flow reactors enable uniform irradiation, which is difficult to achieve in large batch vessels. publish.csiro.au

Downstream processing—the isolation and purification of the final product—is another critical aspect of scale-up. In the synthesis using NBS, the succinimide by-product must be efficiently removed. On an industrial scale, this might be achieved through methods like precipitation and filtration or continuous liquid-liquid extraction using membrane separators. publish.csiro.au The choice of solvent also impacts purification; for instance, using a two-phase system can simplify the separation of the organic product from aqueous waste streams. beilstein-journals.org

Table 3: Key Considerations for Scale-Up of Bromination Processes

| Consideration | Challenge | Mitigation Strategy |

|---|---|---|

| Thermal Safety | Exothermic reaction, potential for thermal runaway and hazardous side reactions. | Reaction calorimetry studies, controlled (semi-batch) addition of reagents, use of flow reactors for superior heat transfer. acs.org |

| Process Control | Maintaining optimal temperature, pressure, and mixing on a large scale. | Implementation of continuous flow reactors for precise control of parameters. akjournals.com |

| Reagent Handling | Safe storage and transfer of corrosive or reactive brominating agents. | Use of engineered controls, closed-transfer systems. |

| By-product Removal | Efficient separation of by-products (e.g., succinimide) from the desired product. | Development of scalable purification methods like crystallization, precipitation, or continuous liquid-liquid extraction. publish.csiro.au |

| Solvent Management | Minimizing solvent use and waste, potential for solvent recycling. | Selection of optimal and greener solvents, exploring two-phase systems or solvent recovery operations. beilstein-journals.org |

Chemical Reactivity and Transformation of 3 Bromo 2 Ethoxypropanenitrile

Nucleophilic Substitution Reactions

SN1 Mechanisms and Carbocation Intermediates in 3-Bromo-2-ethoxypropanenitrile Reactivity

The unimolecular nucleophilic substitution (SN1) reaction is a stepwise process that proceeds through a carbocation intermediate. numberanalytics.com The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. Tertiary and secondary alkyl halides are more prone to undergo SN1 reactions because they can form relatively stable carbocations. numberanalytics.com

In the context of this compound, the carbon atom bonded to the bromine is a secondary carbon. This structural feature suggests that under appropriate conditions, it can undergo an SN1 reaction. The reaction would be initiated by the departure of the bromide leaving group, forming a secondary carbocation intermediate. libretexts.org The stability of this carbocation is a critical factor influencing the reaction rate. organicchemistrytutor.com Factors that can stabilize this intermediate, such as the presence of a polar protic solvent, will favor the SN1 pathway. libretexts.orgcsbsju.edu

The formation of the carbocation is the rate-determining step of the SN1 reaction. libretexts.org Once formed, this planar, sp2-hybridized intermediate can be attacked by a nucleophile from either face, which can lead to a mixture of stereoisomers if the carbon is chiral. libretexts.org The presence of resonance stabilization can further enhance the stability of the carbocation and thus the rate of the SN1 reaction. libretexts.org

It is important to note that the strength of the nucleophile does not affect the rate of an SN1 reaction, as the nucleophile is not involved in the rate-determining step. libretexts.org However, the nature and concentration of the nucleophile can influence the product distribution if multiple nucleophiles are present. libretexts.org

SN2 Mechanisms and Stereochemical Inversion in this compound Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. numberanalytics.compressbooks.pub A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as Walden inversion. pressbooks.pubmasterorganicchemistry.com This occurs because the nucleophile attacks the carbon from the side opposite to the leaving group, in a "backside attack." masterorganicchemistry.comyoutube.com

For this compound, which has a chiral center at the carbon bearing the bromine atom, an SN2 reaction would lead to a product with the opposite stereochemical configuration. For instance, if the starting material is the (S)-enantiomer, the product of an SN2 reaction will be the (R)-enantiomer, and vice-versa. masterorganicchemistry.com This stereochemical outcome is a direct consequence of the backside attack mechanism. youtube.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com The reaction is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides react the fastest, followed by secondary alkyl halides, while tertiary alkyl halides are generally unreactive via the SN2 pathway due to steric hindrance. pressbooks.pubmasterorganicchemistry.com As this compound is a secondary halide, it can undergo SN2 reactions, but the rate will be influenced by the size of the nucleophile and the solvent used.

Effects of Nucleophile Strength and Solvent Polarity on Substitution Pathways

The competition between SN1 and SN2 pathways for a secondary halide like this compound is significantly influenced by the strength of the nucleophile and the polarity of the solvent.

Nucleophile Strength:

Strong nucleophiles , which are typically negatively charged (e.g., hydroxide (B78521), alkoxides, cyanide), favor the SN2 mechanism. libretexts.orglumenlearning.com A strong nucleophile is more likely to attack the electrophilic carbon in a concerted step before the leaving group has a chance to depart on its own.

Weak nucleophiles , such as water and alcohols, favor the SN1 mechanism. libretexts.org These nucleophiles are not strong enough to initiate a backside attack and will typically wait for the formation of a carbocation intermediate before reacting.

Solvent Polarity:

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding. csbsju.edu These solvents are effective at solvating both cations and anions. They stabilize the carbocation intermediate in SN1 reactions, thus increasing the reaction rate. libretexts.orgcsbsju.edu They can also solvate the nucleophile, which can hinder its reactivity and slow down SN2 reactions. dalalinstitute.com Therefore, polar protic solvents generally favor the SN1 pathway. libretexts.orglumenlearning.com

Polar aprotic solvents , such as acetone, DMSO, and acetonitrile (B52724), possess a dipole moment but lack acidic protons. libretexts.org They are good at solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring the SN2 mechanism. lumenlearning.comdalalinstitute.com

The interplay of these factors determines the predominant reaction pathway. For this compound, using a strong nucleophile in a polar aprotic solvent would strongly favor an SN2 reaction. Conversely, using a weak nucleophile in a polar protic solvent would favor an SN1 reaction.

Formation of Substituted Ethoxypropanenitrile Derivatives

Nucleophilic substitution reactions of this compound provide a versatile route to a variety of substituted 2-ethoxypropanenitrile derivatives. The bromine atom serves as a good leaving group, allowing for its replacement by a wide range of nucleophiles.

For example, reaction with a cyanide salt would yield a dinitrile. Treatment with an alkoxide would result in the formation of an ether. Amines can act as nucleophiles to produce amino-substituted propanenitriles. The specific product formed depends on the nucleophile employed in the reaction.

A documented example involves the reaction of 3-ethoxyacrylonitrile (B1336121) with N-bromosuccinimide (NBS) in benzyl (B1604629) alcohol, which leads to the formation of 3-(benzyloxy)-2-bromo-3-ethoxypropanenitrile. theses.fr While this is an addition reaction to an alkene, the resulting product, an alpha-bromo ether, would be susceptible to nucleophilic substitution at the carbon bearing the bromine.

The choice of reaction conditions, particularly the solvent and the strength of the nucleophile, will not only determine the structure of the product but also the stereochemical outcome, as discussed in the preceding sections.

Elimination Reactions

E1 Mechanisms in the Dehydrohalogenation of this compound

In addition to substitution reactions, alkyl halides can also undergo elimination reactions to form alkenes. The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction, and often competes with it. youtube.com The E1 mechanism is a two-step process. pearson.com

The first step, which is the rate-determining step, is the ionization of the substrate to form a carbocation and a leaving group. libretexts.org For this compound, this would involve the departure of the bromide ion to form a secondary carbocation.

The second step involves the removal of a proton from a carbon atom adjacent to the carbocation by a base (which can be the solvent or another weak base in the mixture). libretexts.org This results in the formation of a double bond.

The E1 reaction is favored by conditions that promote carbocation formation, such as the use of a polar protic solvent and a weak base. youtube.com Heating the reaction mixture also tends to favor elimination over substitution. youtube.com In the case of this compound, the E1 reaction would lead to the formation of 2-ethoxy-2-propenenitrile.

It is important to consider that carbocation rearrangements can occur in E1 reactions if a more stable carbocation can be formed. organicchemistrytutor.comdoubtnut.com However, for the carbocation derived from this compound, a simple hydride or alkyl shift is unlikely to lead to a more stable carbocation.

The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. libretexts.org

E2 Mechanisms: Concerted Elimination and Transition State Analysis

The elimination of hydrogen bromide (HBr) from this compound can proceed via an E2 (bimolecular elimination) mechanism. This is a one-step, concerted reaction where the removal of a proton by a base, the formation of a carbon-carbon double bond, and the departure of the bromide leaving group occur simultaneously. ksu.edu.saiitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. ksu.edu.salibretexts.org

For an E2 reaction to occur, a specific stereochemical arrangement is typically required: the hydrogen atom to be abstracted and the leaving group (bromine) must be in an anti-periplanar conformation. iitk.ac.inlibretexts.org This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the alkene. iitk.ac.in The transition state for the E2 elimination of this compound involves the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C double bond. msu.edulibretexts.org The stability of this transition state is influenced by factors such as the strength of the base and the substitution pattern of the developing alkene. libretexts.org

The general mechanism for an E2 reaction is as follows:

A base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the leaving group.

Simultaneously, the electrons from the C-H bond shift to form a pi bond between the alpha and beta carbons.

The leaving group departs, taking the bonding pair of electrons with it. libretexts.org

In the case of this compound, the bromine is on carbon 3 and the only available beta-hydrogen is on carbon 2. A base will abstract this hydrogen, leading to the formation of 2-ethoxypropenenitrile.

Regioselectivity in Alkene Formation: Zaitsev's Rule vs. Hofmann's Rule Considerations

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer of an alkene over another when multiple products are possible. msu.edulibretexts.org This is often governed by Zaitsev's rule or Hofmann's rule.

Zaitsev's Rule states that in an elimination reaction, the more substituted (and generally more stable) alkene is the major product. This is typically observed with small, strong bases. msu.edulibretexts.org

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. This is often the case when a bulky, sterically hindered base is used, or when there is a poor leaving group. libretexts.orglibretexts.org

In the specific case of this compound, the molecule has a bromine atom at the C-3 position and a hydrogen atom at the C-2 position. There are no other beta-hydrogens available for elimination. Therefore, the elimination of HBr can only lead to the formation of one alkene product, 2-ethoxypropenenitrile . Consequently, considerations of Zaitsev's versus Hofmann's rule for regioselectivity are not applicable here, as there is no possibility of forming isomeric alkenes.

Stereochemical Control in Elimination Products (e.g., 2-ethoxypropene)

The stereochemistry of the E2 elimination product is dependent on the stereochemistry of the starting material. The required anti-periplanar arrangement of the departing hydrogen and leaving group dictates the geometry (E or Z) of the resulting alkene. libretexts.org

If this compound is chiral at both the C-2 and C-3 positions, the specific diastereomer will determine the stereochemical outcome of the elimination. For the elimination to proceed, the molecule must adopt a conformation where the hydrogen on C-2 and the bromine on C-3 are 180° apart. The relative positions of the other substituents (the ethoxy group and the nitrile group) in this conformation will then define the stereochemistry of the product, 2-ethoxypropenenitrile.

For instance, the elimination from one diastereomer will lead to the (E)-isomer of 2-ethoxypropenenitrile, while the other diastereomer will yield the (Z)-isomer. This stereospecificity is a hallmark of the E2 mechanism. libretexts.org Without specific experimental data on the diastereomers of this compound, a definitive assignment of the product's stereochemistry cannot be made. However, the principle of stereochemical control remains a crucial aspect of its reactivity.

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

Reduction of the Nitrile Group to Amines: Reagent Scope and Selectivity

The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction typically proceeds in an ether solvent, followed by an aqueous workup to protonate the resulting amine. The reduction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. masterorganicchemistry.com

Other reagents that can be used for the reduction of nitriles to primary amines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium.

Sodium in Alcohol: This is a classic method for nitrile reduction.

The choice of reagent can sometimes influence the selectivity of the reaction, especially in the presence of other reducible functional groups. However, for a molecule like this compound, a strong reducing agent like LiAlH₄ would likely also reduce the alkyl bromide to an alkane.

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product from this compound (Expected) |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | 3-Amino-2-ethoxypropane (reduction of both nitrile and bromide) |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | High pressure and/or heat | 3-Amino-2-ethoxypropane (reduction of both nitrile and bromide) |

| Sodium in Alcohol (e.g., Na/Ethanol) | Reflux | 3-Amino-2-ethoxypropane (reduction of both nitrile and bromide) |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. masterorganicchemistry.com A prominent example is the reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li).

This reaction proceeds via the nucleophilic addition of the carbanionic part of the organometallic reagent to the nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This is a valuable method for the synthesis of ketones from nitriles.

For this compound, reaction with a Grignard reagent (e.g., methyl magnesium bromide, CH₃MgBr) would be expected to yield a ketone after hydrolysis. However, the presence of the reactive C-Br bond could lead to side reactions, such as the Grignard reagent acting as a base to promote elimination or reacting at the bromide site.

Table 2: Nucleophilic Addition to the Nitrile Group

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Organolithium Reagent (R-Li) | Imine anion | Ketone |

Hydrolysis and Other Nitrile Transformations

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate. masterorganicchemistry.compsu.edu

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water gives an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. masterorganicchemistry.com

For this compound, hydrolysis would be expected to yield 3-bromo-2-ethoxypropanoic acid .

Table 3: Hydrolysis of this compound

| Conditions | Intermediate | Final Product |

| Acidic (e.g., H₃O⁺, heat) | 3-Bromo-2-ethoxypropanamide | 3-Bromo-2-ethoxypropanoic acid |

| Basic (e.g., NaOH, H₂O, heat, then H₃O⁺) | 3-Bromo-2-ethoxypropanamide | 3-Bromo-2-ethoxypropanoic acid |

Mechanistic Investigations and Theoretical Studies

Experimental Elucidation of Reaction Mechanisms

The experimental investigation of a reaction mechanism provides empirical evidence for the proposed pathways. For a molecule like 3-Bromo-2-ethoxypropanenitrile, which possesses a stereocenter and a good leaving group (bromide), both nucleophilic substitution and elimination reactions are anticipated.

Kinetic Studies for Rate Law Determination

The rate law of a reaction, determined through kinetic studies, is fundamental to understanding its mechanism. It describes how the concentration of reactants influences the reaction rate. For reactions involving this compound, one could investigate its reaction with a nucleophile/base (e.g., a hydroxide (B78521) or an alkoxide ion).

A typical approach involves systematically varying the initial concentrations of the reactants and measuring the initial reaction rate. libretexts.orgphotophysics.com This is often achieved using the method of initial rates or the isolation method. khanacademy.orgdavidson.edu In the isolation method, the concentration of one reactant is kept significantly lower than the others, so its concentration change is the primary determinant of the rate. davidson.edu

For the reaction of this compound with a nucleophile (Nu⁻), two plausible bimolecular mechanisms are the S_N_2 (substitution) and E2 (elimination) pathways.

E2 Mechanism: This is also a concerted, one-step reaction where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.orglumenlearning.com The E2 reaction also follows second-order kinetics: Rate = k[this compound][Base]. lumenlearning.com

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

In this hypothetical dataset, doubling the concentration of either reactant doubles the initial rate, suggesting a second-order rate law, consistent with either an S_N_2 or E2 mechanism.

Deuterium (B1214612) Labeling Experiments and Isotope Effects

Kinetic Isotope Effect (KIE) studies, particularly using deuterium labeling, are powerful tools for elucidating reaction mechanisms. libretexts.org This technique involves replacing a hydrogen atom with its heavier isotope, deuterium, at a position involved in bond-breaking in the rate-determining step. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a reaction involving the cleavage of this bond will be slower for the deuterated compound. libretexts.orglibretexts.org

For this compound, a primary KIE (k_H/k_D > 1) would be expected for an E2 elimination reaction if the C-H bond at the β-position is broken in the rate-determining step. libretexts.org The observation of a significant KIE would provide strong evidence for the concerted nature of the E2 pathway. libretexts.orglibretexts.org Conversely, the absence of a primary KIE for β-deuteration would suggest a mechanism where the C-H bond is not broken in the slow step, such as an E1 mechanism.

In the context of enzymatic reactions, deuterium labeling has been used to probe the rate-limiting steps of various transformations. nih.gov For instance, a study on cytochrome P450-catalyzed hydroxylations revealed a significant kinetic isotope effect upon deuteration of the substrate, indicating that C-H bond cleavage is part of the rate-determining step. nih.gov

Isolation and Characterization of Reaction Intermediates

In stepwise reactions, it is sometimes possible to isolate or detect reaction intermediates. rsc.org These are transient species that are formed in one step and consumed in a subsequent step. For reactions of this compound, the most likely intermediates would be carbocations, which would form in S_N_1 or E1 reactions.

The S_N_1 and E1 mechanisms proceed through a common carbocation intermediate, formed by the slow, unimolecular dissociation of the leaving group. ksu.edu.sa The stability of this potential carbocation is a key factor. In the case of this compound, the bromine is at a secondary carbon, which can form a secondary carbocation. This intermediate would be planar, and the subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture of substitution products if the starting material is chiral. ksu.edu.sa Rearrangements of the carbocation to a more stable form are also possible. pearson.com

The direct observation or trapping of such intermediates provides compelling evidence for a stepwise mechanism. However, for many reactions, intermediates are too short-lived to be isolated under normal conditions. ksu.edu.sa

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for investigating reaction mechanisms. nih.gov Quantum chemical calculations can provide detailed insights into the electronic structure, reactivity, and energetics of molecules and transition states. lumenlearning.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. nih.gov These calculations can determine key properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles, while the LUMO indicates the region most susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond, making this carbon the primary site for nucleophilic attack.

Molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-deficient regions of the molecule, further guiding predictions about reactivity.

Transition State Modeling for Nucleophilic Substitution and Elimination Pathways

A significant advantage of computational chemistry is the ability to model transition states, which are high-energy, transient structures that cannot be directly observed experimentally. pressbooks.pub By calculating the geometries and energies of transition states for different possible reaction pathways, the most likely mechanism can be identified.

For this compound, computational models could be built for the transition states of both the S_N_2 and E2 reactions.

S_N_2 Transition State: The S_N_2 transition state would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing bromide ion positioned on opposite sides (backside attack). libretexts.org The energy of this transition state is sensitive to steric hindrance. spcmc.ac.in

E2 Transition State: The E2 transition state involves the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. libretexts.org The preferred geometry for this transition state is typically anti-periplanar, where the hydrogen, the two carbons, and the bromine all lie in the same plane. libretexts.org

By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for the S_N_2 and E2 pathways, a prediction can be made as to which reaction is more favorable under a given set of conditions. Such computational studies have been instrumental in understanding the competition between substitution and elimination reactions for various substrates.

Conformational Analysis and Stereoelectronic Effects in this compound

For a comprehensive analysis, researchers would likely employ computational chemistry methods, such as Density Functional Theory (DFT), to model the potential energy surface of the molecule. This would identify the most stable conformers (energy minima) and the transition states for their interconversion.

Stereoelectronic effects are crucial in determining the stability of different conformers. Current time information in Bangalore, IN. In this compound, potential stereoelectronic interactions could include:

Hyperconjugation: Interactions between filled bonding orbitals (like C-H or C-C bonds) and adjacent empty antibonding orbitals (like the σ* orbital of the C-Br or C-O bonds). The alignment of these orbitals significantly impacts conformational preference.

Gauche Effects: The tendency for certain conformations with adjacent electronegative substituents to be more stable than predicted by sterics alone.

Anomeric Effects: While classic anomeric effects are associated with cyclic systems, related n → σ* interactions involving the lone pairs of the ether oxygen and the antibonding orbitals of adjacent bonds could influence the geometry around the C-O bond.

Without specific studies on this compound, a detailed discussion of its unique conformational preferences and the governing stereoelectronic effects remains speculative.

Interactive Data Table: Hypothetical Conformational Analysis Data

The following table is a hypothetical representation of what a conformational analysis might reveal. No experimental or computational data was found for this specific compound.

| Conformer | Dihedral Angle (Br-C-C-CN) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

| Anti | 180° | 0.00 (Reference) | σ(C-H) -> σ(C-Br) |

| Gauche 1 | +60° | Data not available | n(O) -> σ(C-C) |

| Gauche 2 | -60° | Data not available | n(O) -> σ*(C-Br) |

| Eclipsed TS | 0° | Data not available | Transition state |

Prediction of Regioselectivity and Stereoselectivity

Specific studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not available in the surveyed literature. Such predictions are fundamental in synthetic chemistry for anticipating the outcome of chemical transformations.

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, this would be relevant in reactions such as nucleophilic substitution (at the carbon bearing the bromine) or reactions involving the nitrile group. Computational models can predict regioselectivity by calculating the activation energies for different reaction pathways or by analyzing the electronic properties of the molecule, such as atomic charges or frontier molecular orbitals. smolecule.comlookchem.comeoscmo.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. Given that this compound is a chiral molecule (the carbon atom bonded to the bromine, ethoxy, and cyano groups is a stereocenter), its reactions can lead to different stereoisomeric products. For instance, in a nucleophilic substitution reaction, the incoming nucleophile could attack from either face of the molecule, potentially leading to inversion or retention of configuration. The stereochemical outcome would be highly dependent on the reaction mechanism (e.g., SN1 vs. SN2).

Theoretical predictions of stereoselectivity often involve locating the transition states for the formation of different stereoisomers and comparing their relative energies. The stereoisomer formed via the lower energy transition state is expected to be the major product.

Without specific experimental or theoretical data for this compound, any discussion on the regioselectivity and stereoselectivity of its reactions would be based on general principles of organic chemistry rather than specific findings for this compound.

Interactive Data Table: Hypothetical Regioselectivity Prediction Data

The following table is a hypothetical representation for a nucleophilic substitution reaction. No experimental or computational data was found for this specific compound.

| Reaction Site | Nucleophile | Predicted Major Product | Basis for Prediction |

| C-Br | Hydroxide | 2-ethoxy-3-hydroxypropanenitrile | Lower calculated activation energy |

| C≡N | Hydride | 3-bromo-2-ethoxypropan-1-amine | Analysis of LUMO coefficients |

Applications of 3 Bromo 2 Ethoxypropanenitrile in Advanced Organic Synthesis

Role as a Chiral Building Block

The presence of a chiral center at the C-2 position makes 3-Bromo-2-ethoxypropanenitrile an important precursor for stereoselective synthesis. Accessing enantiomerically pure forms of this compound is critical for its application in constructing chiral molecules.

While direct asymmetric synthesis of this compound is not widely documented, a key strategy for obtaining enantiopure forms involves the kinetic resolution of the racemic mixture. Biocatalytic methods, employing nitrile-hydrolyzing enzymes, are particularly well-suited for this purpose due to their high efficiency, chemoselectivity, and mild reaction conditions. acs.orgacs.org

In nature, two primary enzymatic pathways exist for nitrile metabolism: nitrilases hydrolyze nitriles directly to carboxylic acids, while nitrile hydratases convert nitriles to amides, which can be further hydrolyzed by amidases. nih.govelsevierpure.com These enzymatic systems can exhibit high enantioselectivity, preferentially catalyzing the transformation of one enantiomer in a racemic mixture while leaving the other unreacted. This allows for the separation of the slower-reacting enantiomer of this compound from its hydrolyzed counterpart (either the corresponding carboxylic acid or amide). This biocatalytic approach is a powerful tool for producing enantiopure functionalized organic compounds that are otherwise difficult to obtain. acs.orgnih.gov

Table 1: Potential Biocatalytic Methods for Kinetic Resolution

| Enzyme Class | Transformation | Potential Outcome for Racemic this compound |

|---|---|---|

| Nitrilase | Enantioselective hydrolysis of a nitrile to a carboxylic acid. acs.orgnih.gov | Separation of one enantiomer of this compound from the enantiomeric 3-bromo-2-ethoxypropanoic acid. |

Once obtained in enantiopure form, this compound can be used in transformations where the existing stereocenter at C-2 directs the stereochemical outcome of reactions at other positions, leading to diastereoselective synthesis. The substitution of the bromide at C-3 is a prime example.

Analogous studies on related α-halo ethers demonstrate that these molecules can undergo highly diastereoselective reactions. For instance, the addition of various nucleophiles, including terminal alkynes, to α-bromo oxocarbenium ions formed in situ from acetal (B89532) precursors proceeds with excellent diastereoselectivity. acs.orgnih.gov In the case of this compound, the C-2 stereocenter is expected to influence the trajectory of an incoming nucleophile substituting the C-3 bromine, resulting in the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is fundamental to building molecules with multiple, well-defined stereocenters. Furthermore, the nitrile group itself can be transformed stereoselectively. chimia.ch

Table 2: Examples of Potential Diastereoselective Reactions

| Reaction Type | Reagents | Potential Product | Basis for Diastereoselectivity |

|---|---|---|---|

| Nucleophilic Substitution | Organocuprates (R₂CuLi) | 3-Alkyl-2-ethoxypropanenitrile | The stereocenter at C-2 directs the approach of the nucleophile to the C-3 position. |

| Alkynylation | Terminal Alkyne, Zinc Catalyst | 2-Ethoxy-alk-4-ynenitrile | Formation of a transient species where the C-2 stereocenter influences the addition to C-3, similar to additions to α-bromo oxocarbeniums. acs.orgnih.gov |

Synthesis of Complex Organic Molecules

The compound's multiple functional groups allow for its integration into complex synthetic pathways, serving as a linchpin for assembling advanced molecular architectures.

This compound is recognized as an important intermediate in chemical and pharmaceutical production. lookchem.com While specific, publicly detailed syntheses of blockbuster drugs using this exact intermediate are not common, its structural motifs are relevant to pharmacologically active molecules. The 1,2-amino alcohol and β-alkoxy nitrile substructures, which can be readily accessed from this precursor, are features found in numerous bioactive compounds. Its role as a versatile building block allows for the introduction of a three-carbon chain with defined stereochemistry and handles for further chemical modification, such as converting the nitrile to an amine or carboxylic acid, and displacing the bromide with a wide array of nucleophiles.

The combination of a nitrile group and an α-bromo substituent makes this compound a potent precursor for the synthesis of heterocyclic compounds. longdom.org Molecules with α-halo nitrile or related functionalities are key starting materials for a variety of N, S, and O-heterocycles. organic-chemistry.orgmdpi.com

A common strategy involves the reaction of the α-halo nitrile with a binucleophilic reagent, where each nucleophilic center reacts with one of the electrophilic sites in the molecule (the C-3 bromine and the nitrile carbon), leading to cyclization. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could produce isoxazoles. Recent research has shown that related halomucononitriles can act as precursors to complex heterocyclic cores like imidazo[1,2-a]pyridines and 7-azaindoles, which are considered "privileged structures" in drug discovery. researchgate.net This highlights the potential of this compound to be converted into valuable, nitrogen-containing ring systems.

Table 3: Potential Heterocyclic Systems from this compound

| Binucleophile Reagent | Resulting Heterocyclic Core | Reaction Pathway |

|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole | Nucleophilic attack of one nitrogen at C-3 displacing bromide, followed by intramolecular cyclization of the second nitrogen onto the nitrile carbon. longdom.org |

| Thiourea (H₂NCSNH₂) | Thiazole | Initial S-alkylation at C-3 followed by intramolecular cyclization of a nitrogen atom onto the nitrile. |

| Amidines (RC(=NH)NH₂) | Imidazole | N-alkylation at C-3 followed by intramolecular cyclization of the other nitrogen onto the nitrile. |

The nitrile group is a well-established ligand in coordination chemistry, capable of coordinating to transition metals in a monodentate, end-on fashion. wikipedia.orgunibo.itnih.gov Therefore, this compound can function directly as a labile ligand, often used to create reactive metal centers that can then be substituted by stronger coordinating ligands. nih.gov

More significantly, it serves as a building block for creating more complex, functionalized polydentate ligands. researchgate.net The bromide can be substituted by another coordinating group (e.g., a pyridine (B92270) or phosphine) to create a bidentate or tridentate ligand. The nitrile itself can be a key component in the synthesis of N-heterocycles that are subsequently used as ligands, such as in nitrile-functionalized N-heterocyclic carbenes (NHCs) or macrocycles. acs.orgnih.goviucr.org These tailored ligands are crucial for developing advanced organometallic complexes used in catalysis and materials science. researchgate.netrug.nl

Advanced Analytical Techniques in 3 Bromo 2 Ethoxypropanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds like 3-Bromo-2-ethoxypropanenitrile. azooptics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. azooptics.commnstate.edu

For this compound, the structure (CH₃-CH₂-O-CH(CN)-CH₂Br) contains several distinct sets of non-equivalent protons, which would result in a unique ¹H NMR spectrum. mnstate.edu The ethoxy group's methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. These methylene protons would, in turn, appear as a quartet, coupled to the methyl protons. libretexts.org The methine proton (CH) at the chiral center is coupled to the adjacent brominated methylene (CH₂Br) protons, leading to more complex splitting patterns. The chemical shift of each proton is influenced by the electronegativity of nearby atoms (Oxygen, Nitrogen, Bromine), which causes them to resonate at different frequencies. libretexts.org

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon environments. azooptics.com A broadband proton-decoupled ¹³C NMR spectrum of this compound would be expected to show five distinct signals, one for each unique carbon atom in the molecule.

The expected NMR data provides a fingerprint for the molecule, confirming its structural integrity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ -CH₂-O- | ~1.2 | Triplet (t) | 3H |

| CH₃-CH₂ -O- | ~3.6 | Quartet (q) | 2H |

| -O-CH (CN)- | ~4.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| -CH(CN)-CH₂ Br | ~3.7 | Doublet (d) or Doublet of Doublets (dd) | 2H |

Note: Predicted values are based on standard chemical shift ranges and coupling principles. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-O- | ~15 |

| CH₃-C H₂-O- | ~67 |

| -O-C H(CN)- | ~68 |

| -CH(C N)- | ~117 |

| -CH(CN)-C H₂Br | ~35 |

Note: Predicted values are based on standard chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). arizona.edu For this compound, MS is crucial for confirming the molecular formula and investigating its fragmentation patterns under ionization, which provides further structural evidence.

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). A key characteristic in the mass spectrum will be the presence of two peaks for the molecular ion, M⁺ and (M+2)⁺, of nearly equal intensity. arizona.edulibretexts.org This distinctive isotopic pattern is due to the natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion typically occurs at the weakest bonds or results in the formation of stable carbocations or radical cations. youtube.com For this compound, common fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen. youtube.com This could result in the loss of an ethoxy radical (•OCH₂CH₃) or a bromomethyl radical (•CH₂Br).

Loss of a bromine radical: Cleavage of the C-Br bond to form a more stable cation. libretexts.org

McLafferty rearrangement: This is a possibility for molecules containing a carbonyl group, but other rearrangements can occur in ethers and nitriles, leading to characteristic fragment ions. youtube.com

Analyzing these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (Structure) | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Origin |

| [C₅H₈BrNO]⁺ (Molecular Ion) | 177 | 179 | Intact Molecule |

| [C₅H₈NO]⁺ | 98 | 98 | Loss of •Br |

| [C₃H₄Br]⁺ | 119 | 121 | Loss of •OCH₂CN |

| [C₂H₅O]⁺ | 45 | 45 | Ethoxy cation from α-cleavage |

Note: The listed m/z values correspond to the most abundant isotopes of C, H, N, and O.

Chromatographic Techniques for Product Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities and for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) HPLC is a robust technique for the separation and quantification of compounds in a liquid mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. researchgate.netjocpr.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.comoiv.int The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by detecting the analyte as it elutes from the column, usually with a UV detector, and calculating the area percentage of the main peak relative to any impurity peaks. sielc.com Method validation according to established guidelines ensures the accuracy, precision, and linearity of the analysis. researchgate.netjocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. academicjournals.org It is particularly well-suited for volatile and thermally stable compounds. This compound would first be injected into the GC, where it is vaporized and travels through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. dergipark.org.tr As the separated compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for the eluting component, allowing for positive identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. researchgate.netphytopharmajournal.com This makes GC-MS an excellent tool for both purity assessment and the identification of unknown impurities in a sample. epa.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

This compound itself is likely a liquid at room temperature and therefore not directly amenable to single-crystal X-ray diffraction analysis. However, this technique becomes exceptionally valuable for the analysis of solid, crystalline derivatives of the compound.

The molecule this compound possesses a chiral center at the carbon atom bonded to the ethoxy group and the nitrile group. If a synthesis produces a racemic mixture (an equal amount of both enantiomers), it might be necessary to resolve the enantiomers and determine the absolute configuration of each. This can be achieved by reacting the compound with a chiral resolving agent to form diastereomeric derivatives that are crystalline. The structure of one of these diastereomeric crystals can then be determined by X-ray crystallography. nih.govmdpi.com This analysis would unequivocally establish the spatial arrangement of the atoms, confirming the R or S configuration at the chiral center.

Future Research Directions for 3 Bromo 2 Ethoxypropanenitrile

Development of More Sustainable and Efficient Synthetic Methods

Future research will likely prioritize the development of green and efficient synthetic routes to 3-Bromo-2-ethoxypropanenitrile and its analogs, moving away from conventional methods that may rely on hazardous reagents or produce significant waste.

Biocatalytic Approaches: A significant avenue for sustainable synthesis is the use of enzymes. Aldoxime dehydratases (Oxd), for instance, have emerged as powerful biocatalysts for converting aldoximes into nitriles under mild, aqueous conditions, completely avoiding the use of toxic cyanide reagents. nih.gov Future studies could focus on developing an enzymatic pathway starting from a suitable aldehyde precursor, which would be condensed with hydroxylamine (B1172632) to form an aldoxime, followed by Oxd-catalyzed dehydration to yield the nitrile. nih.gov This approach is particularly attractive for creating chiral nitriles if a stereocenter is present. nih.gov

Green Solvents and Catalysts: Research into replacing traditional organic solvents and metal catalysts is a cornerstone of green chemistry. researchgate.netresearchgate.net One promising direction involves the use of ionic liquids that can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, simplifying purification and allowing for catalyst recycling. rsc.org A study on benzonitrile (B105546) synthesis demonstrated that an ionic liquid could replace metal salt catalysts and facilitate a 100% yield, offering a model for developing a similar system for this compound. rsc.org Such methods align with the principles of green chemistry by minimizing waste and improving reaction efficiency. nih.gov

Flow Chemistry: Continuous flow reactors could be explored to improve the safety, scalability, and efficiency of synthesizing this compound. Flow chemistry offers precise control over reaction parameters like temperature and mixing, which can lead to higher yields and purity while minimizing the handling of potentially hazardous intermediates.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the nitrile and bromo-alkyl functionalities in this compound opens the door to a wide range of chemical transformations. Future work should focus on leveraging modern catalytic systems to explore novel reaction pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling previously challenging transformations under mild conditions. researchgate.net This technique could be applied to this compound for C-H functionalization or for generating radical intermediates that can participate in a variety of coupling reactions. rsc.orgchinesechemsoc.org An particularly innovative approach would be to integrate photoredox catalysis with enzymatic catalysis. researchgate.netmanchester.ac.uk For example, a nitrilase enzyme could hydrolyze the nitrile to a carboxylic acid in situ, which could then undergo decarboxylative functionalization via a photoredox cycle, all in a single pot. researchgate.netmanchester.ac.uk This chemo-enzymatic strategy could generate novel fluorinated or alkylated derivatives from the parent nitrile. researchgate.net

Organocatalysis: The development of metal-free catalytic systems is a major goal in modern synthesis. Organocatalysis could be employed to control the stereoselectivity of reactions involving this compound, particularly in nucleophilic additions to the nitrile group or substitutions at the carbon bearing the bromine atom.

Transition-Metal Catalysis: While green chemistry often seeks to reduce reliance on metals, transition-metal catalysis remains a powerful tool for bond formation. Future studies could investigate palladium- or copper-catalyzed cross-coupling reactions where the bromine atom acts as a leaving group, allowing for the introduction of various aryl, alkyl, or vinyl substituents. Kinetic analysis of such complex catalytic cycles could help optimize reaction conditions and uncover hidden auto-catalytic or inhibitory pathways. acs.org

| Potential Catalytic Approach | Key Advantage | Relevant Functional Group | Potential Product Class |

| Biocatalysis (Oxd) | Cyanide-free, aqueous conditions | Aldoxime (precursor) | Nitriles |

| Ionic Liquids | Recyclable, multi-functional | Aldehyde (precursor) | Nitriles |

| Photoredox Catalysis | Mild conditions, radical pathways | Nitrile / C-Br bond | Functionalized Nitriles |

| Organocatalysis | Metal-free, stereocontrol | Nitrile / C-Br bond | Chiral Derivatives |

Expansion of Applications in Chemical Biology and Materials Science

The bifunctional nature of this compound makes it an intriguing building block for applications in both life sciences and materials science.

Chemical Biology and Bioconjugation: Electron-poor nitriles have shown promise as reagents for bioconjugation, reacting selectively with thiol groups in biomolecules like cysteine residues in proteins. nih.govchemrxiv.org The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by thiols. nih.gov Future research should investigate the potential of this compound as a bioconjugation agent. researchgate.net Its structure could enable a "nitrile bis-thiol" (NBT) reaction, where it bridges two thiol groups, such as those formed from a reduced disulfide bond in an antibody, creating stable, site-selective protein modifications. nih.govchemrxiv.org The bromine atom could also serve as a secondary reactive handle for further functionalization.

Functional Polymers and Materials Science: Nitriles, particularly acrylonitrile, are important monomers in polymer science. ebsco.com The presence of the ethoxy and bromo groups on the propanenitrile backbone suggests that this compound could be used as a functional monomer. Future work could explore its polymerization or co-polymerization to create novel functional polymers. acs.orgroutledge.com For example, polymers derived from this monomer would feature pendant bromo-ethyl groups, which could be used for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains. researchgate.net Such materials could have applications as functional coatings, resins, or advanced composites. scientific.net

Advanced Computational Studies for Predictive Modeling of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity, which can guide experimental design and accelerate discovery.

Predicting Reaction Pathways and Barriers: DFT calculations can be used to model the reaction mechanisms involving this compound. unimi.it For example, computational studies could predict the activation energies for its reaction with biological nucleophiles like cysteine, providing a theoretical basis for its potential as a bioconjugation reagent. nih.govresearchgate.net By comparing the calculated energy barriers for different reaction pathways (e.g., nucleophilic attack at the nitrile vs. S_N2 substitution at the bromine), researchers can predict the most likely products and optimize reaction conditions accordingly. nih.govresearchgate.net

Modeling Spectroscopic and Electronic Properties: Computational methods can calculate properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and vibrational frequencies. researchgate.net This information is crucial for understanding the electronic structure of this compound and predicting its behavior in different chemical environments. For instance, modeling can help rationalize the regioselectivity of its reactions and guide the design of new catalysts tailored to its specific electronic properties.

| Computational Method | Application Area | Predicted Property |

| Density Functional Theory (DFT) | Reaction Mechanism | Activation Energies, Transition States |

| DFT / TD-DFT | Spectroscopic Analysis | IR, Raman, UV-Vis Spectra |

| Molecular Dynamics (MD) | Bioconjugation | Binding affinity, Conformational changes |

| HOMO-LUMO Analysis | Reactivity Prediction | Electronic Properties, Frontier Orbitals |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-bromo-2-ethoxypropanenitrile, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

-

Route 1 : Reaction of trimethylsilyl cyanide with 2-bromo-1,1-diethoxyethane, yielding ~52% under optimized conditions. Key variables include temperature (0–25°C) and solvent polarity .

-

Route 2 : Use of 1,2-dibromoethoxyethane as a precursor, requiring careful stoichiometric control to minimize side products.

- Characterization : Purity is verified via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Synthesis Route Comparison

Route Precursors Yield (%) Key Challenges 1 Trimethylsilyl cyanide + 2-bromo-1,1-diethoxyethane 52 Competing hydrolysis of cyanide 2 1,2-dibromoethoxyethane ~40–45 Bromine over-substitution

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Spectroscopy :

- NMR : H and C NMR to confirm ethoxy and bromine positioning .

- IR : Detection of nitrile (C≡N) stretch at ~2240 cm.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Variables :

- Catalysts : Lewis acids (e.g., ZnCl) may enhance cyanide nucleophilicity in Route 1.

- Solvent Systems : Polar aprotic solvents (e.g., THF) improve reagent solubility but may increase hydrolysis risk .

- Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading.

Q. What mechanistic insights explain competing pathways during the synthesis of this compound?

- Key Pathways :

- Desired Pathway : Nucleophilic substitution (S2) at the brominated carbon by cyanide.

- Side Reactions : Elimination to form alkenes or hydrolysis of the nitrile group under aqueous conditions.

Q. How should researchers address contradictions in reported data, such as variable yields across studies?

- Root Causes :

- Impurity of starting materials (e.g., moisture in 2-bromo-1,1-diethoxyethane).

- Divergent analytical methods (e.g., GC vs. HPLC for yield calculation).

- Resolution :

- Replicate experiments under strictly anhydrous conditions.

- Cross-validate yields using multiple techniques (e.g., gravimetric analysis + NMR integration) .

Q. What are the stability profiles of this compound under different storage conditions?

- Findings :

- Hydrolysis Risk : The nitrile group hydrolyzes to carboxylic acids in humid environments (pH-dependent).

- Storage Recommendations : Anhydrous, inert atmosphere (argon) at –20°C to suppress degradation .

Q. How can this compound serve as a building block in medicinal chemistry?

- Applications :

- Nitrile Functionalization : Convertible to amines (via reduction) or tetrazoles (click chemistry).

- Pharmacophore Design : Ethoxy and bromine groups enable regioselective cross-coupling (e.g., Suzuki-Miyaura) for drug candidates .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.